REACTION_SMILES
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[CH3:16][C:17](=[O:18])[O:19][C:20](=[O:21])[CH3:22].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:23][CH2:24][Cl:25].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[cH:8]1>>[CH3:16][C:17](=[O:18])[OH:19].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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Oc1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |